molecular formula C12H16N2S B064312 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione CAS No. 186424-13-5

1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione

Cat. No. B064312
M. Wt: 220.34 g/mol
InChI Key: YDXUEDMPRVGCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as EMDT, is a chemical compound that belongs to the class of thiones. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H16N2S. EMDT has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in scientific research as a tool for studying the role of thiones in various biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disorders. 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has also been used as a probe for studying the binding sites of thiones in proteins and enzymes.

Mechanism Of Action

The mechanism of action of 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells and to protect against cardiovascular damage.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.

Future Directions

There are several future directions for research on 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione. One direction is to study its effects on specific diseases such as cancer and cardiovascular disorders. Another direction is to investigate its potential as a therapeutic agent, either alone or in combination with other drugs. Further research is also needed to elucidate its mechanism of action and to identify its binding sites in proteins and enzymes. Finally, the development of new synthetic methods for 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione and its analogs may lead to the discovery of more potent and selective compounds for scientific research.

Synthesis Methods

1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized by reacting 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione as a white crystalline solid, which can be purified by recrystallization from an appropriate solvent.

properties

CAS RN

186424-13-5

Product Name

1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-ethyl-5-(4-methylphenyl)imidazolidine-2-thione

InChI

InChI=1S/C12H16N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,15)

InChI Key

YDXUEDMPRVGCRM-UHFFFAOYSA-N

SMILES

CCN1C(CNC1=S)C2=CC=C(C=C2)C

Canonical SMILES

CCN1C(CNC1=S)C2=CC=C(C=C2)C

synonyms

1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione

Origin of Product

United States

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